molecular formula C28H38N2O4 B1668388 Cephaeline CAS No. 5483-17-0

Cephaeline

Cat. No. B1668388
CAS RN: 5483-17-0
M. Wt: 466.6 g/mol
InChI Key: DTGZHCFJNDAHEN-OZEXIGSWSA-N
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Description

Cephaeline is an alkaloid that is found in Cephaelis ipecacuanha and other plant species including Psychotria acuminata. Cephaeline induces vomiting by stimulating the stomach lining and is found in commercial products such as syrup of ipecac. Chemically, it is closely related to emetine.

Scientific Research Applications

Anti-Cancer Properties

Cephaeline has demonstrated potential anti-cancer properties, particularly in the context of mucoepidermoid carcinomas. In a study, cephaeline was shown to reduce the viability of carcinoma cells, halt tumor growth, and inhibit cellular migration. This effect was achieved through the induction of chromatin histone acetylation, specifically increasing levels of H3K9ac, and disrupting the formation of tumorspheres (da Silva et al., 2021).

Pharmacological Activities

Cephaeline has various pharmacological effects on the gastrointestinal tract, cardiovascular system, and against viruses like Zika and Ebola. It acts by inducing vomiting through its action on the stomach lining and has shown antiviral properties against Zika and Ebola by inhibiting viral replication and entry (Pate & Pate, 2020); (Yang et al., 2018).

Analytical Techniques

Techniques for detecting and quantifying cephaeline have been developed, such as reversed-phase high-performance liquid chromatography with fluorescence detection. These techniques are vital for understanding cephaeline's presence and concentration in various biological samples (Crouch et al., 1984).

Plant-Based Studies

Research on cephaeline also extends to its production and presence in plants, such as Cephaelis ipecacuanha. Studies have investigated the production of cephaeline in cell suspension and excised root cultures of the plant, enhancing our understanding of its natural synthesis and potential for commercial production (Jha et al., 1991).

Biosynthesis Research

Understanding the biosynthesis of cephaeline has been a significant area of research. Studies have identified key intermediates and pathways involved in the formation of cephaeline and related alkaloids in plants, which is crucial for understanding its natural production and potential for synthetic production (Nagakura et al., 1978).

Antiparasitic Properties

Cephaeline has shown potent antiparasitic activity, particularly against Leishmania donovani, a causative agent of leishmaniasis. Its efficacy in this context offers potential for the development of new antiparasitic drugs (Muhammad et al., 2003).

properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZHCFJNDAHEN-OZEXIGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016520
Record name Cephaeline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cephaeline

CAS RN

483-17-0, 5853-29-2
Record name (-)-Cephaeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-17-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cephaeline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephaeline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cephaeline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cephaeline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHAELINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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